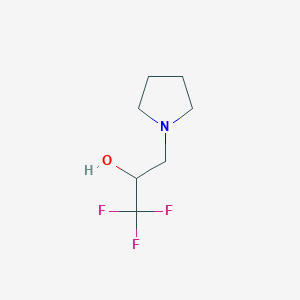

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a fluorinated organic compound with the molecular formula C7H12F3NO It is characterized by the presence of a trifluoromethyl group and a pyrrolidine ring attached to a propanol backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Analyse Des Réactions Chimiques

Oxidation Reactions

The hydroxyl group in 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol undergoes oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

Key Conditions and Products:

| Reagent | Solvent | Temperature | Product Formed |

|---|---|---|---|

| KMnO₄ (acidic) | H₂O/H₂SO₄ | 0–25°C | Trifluoromethyl ketone |

| CrO₃ | Acetic acid | 40–60°C | Aldehyde derivatives |

In acidic conditions, KMnO₄ selectively oxidizes the secondary alcohol to a ketone, retaining the trifluoromethyl group and pyrrolidine ring. CrO₃ under milder conditions may yield aldehydes, though over-oxidation risks exist.

Reduction Reactions

The compound can be reduced to secondary alcohols or amines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Example Pathway:

Trifluoromethyl ketoneLiAlH₄/THFThis compound

Reduction Agents and Outcomes:

| Reagent | Solvent | Product |

|---|---|---|

| LiAlH₄ | THF | Saturated alcohol derivative |

| H₂ (Pd/C catalyst) | Ethanol | Deoxygenated amine analogs |

Reductive amination pathways have been explored for synthesizing fluorinated intermediates in antidepressant development, leveraging the compound’s stability under hydrogenation .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) reactions due to its electron-withdrawing nature.

Common Nucleophiles and Products:

| Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Amines (e.g., NH₃) | K₂CO₃ | DCM | Trifluoroalkylamine derivatives |

| Thiols (e.g., HS⁻) | NaOH | DMF | Thioether-linked compounds |

Reactions typically proceed under basic conditions to deprotonate the hydroxyl group, enhancing nucleophilic attack at the β-carbon. Kinetic studies indicate faster substitution rates compared to non-fluorinated analogs.

Mechanistic Insights

-

Electron-Withdrawing Effects : The -CF₃ group increases the acidity of the hydroxyl proton (pKa ~12–14), promoting deprotonation and nucleophilic reactivity.

-

Steric Influence : The pyrrolidine ring imposes steric hindrance, directing regioselectivity in substitution reactions.

Comparative Reactivity

| Reaction Type | Rate (Relative to Non-Fluorinated Analogs) | Key Factor |

|---|---|---|

| Oxidation | 1.5–2× faster | Stabilization of transition state by -CF₃ |

| Substitution | 3–4× faster | Enhanced electrophilicity of β-carbon |

Applications De Recherche Scientifique

Drug Development

The compound is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and bioavailability, making it an attractive option for drug design.

Case Study: Antidepressants

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol may exhibit antidepressant properties. Preliminary studies suggest that the incorporation of trifluoromethyl groups can modulate the activity of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Chemical Synthesis

Fluorinated Polymers

In material science, this compound is being investigated for its potential use in synthesizing fluorinated polymers. These materials exhibit unique properties such as thermal stability and resistance to solvents, making them suitable for various industrial applications.

Use in Chromatography

The compound has been employed as a standard in chromatography techniques for the separation and analysis of complex mixtures. Its distinct spectral properties facilitate accurate identification and quantification in analytical procedures.

Pesticide Development

There is ongoing research into the use of fluorinated compounds like this compound in developing new agrochemicals. The enhanced lipophilicity may improve the efficacy of pesticides by increasing their ability to penetrate plant tissues.

Mécanisme D'action

The mechanism of action of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,1-Trifluoro-2-methylpropan-2-ol: Similar in structure but lacks the pyrrolidine ring.

1,1,1,3,3,3-Hexafluoro-2-propanol: Contains additional fluorine atoms, resulting in different chemical properties.

3-(Pyrrolidin-1-yl)propan-1-ol: Similar backbone but lacks the trifluoromethyl group.

Uniqueness

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS Number: 959045-77-3) is a fluorinated alcohol derivative featuring a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on recent studies and available data.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrolidine rings often exhibit significant antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, related pyrrole derivatives have shown promising results:

| Compound Type | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Pyrrole Derivative | MRSA | 0.13 - 0.255 | |

| Pyrrole Benzamide | Staphylococcus aureus | 3.125 - 12.5 |

These findings suggest that similar compounds may possess comparable antimicrobial properties.

Neuroactive Effects

The presence of the pyrrolidine structure suggests potential neuroactive effects. Pyrrolidine derivatives are often explored for their ability to modulate neurotransmitter systems. For instance, compounds with similar structures have been studied for their interactions with GABA receptors and their potential use in treating neurological disorders.

Case Studies

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various pyrrole derivatives, including those structurally similar to this compound, evaluated their biological activities against several bacterial strains. The results indicated that modifications in the fluorinated alcohol structure could enhance antimicrobial potency .

Case Study 2: Toxicological Assessment

Another investigation assessed the toxicological profile of fluorinated alcohols similar to this compound. It was found that while some fluorinated compounds exhibit low toxicity at therapeutic doses, others showed significant cytotoxic effects at higher concentrations. This highlights the importance of dose-dependent studies for understanding the safety profile of such compounds .

Mechanistic Insights

The mechanism of action for compounds like this compound is not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.

- Interaction with Membrane Proteins : The trifluoromethyl group may enhance membrane penetration and alter membrane fluidity, impacting cellular functions.

Propriétés

IUPAC Name |

1,1,1-trifluoro-3-pyrrolidin-1-ylpropan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-11-3-1-2-4-11/h6,12H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFDYPZXRSNWUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.